2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine

Catalog No.
S873491
CAS No.
957134-48-4
M.F
C13H27N3
M. Wt
225.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-...

CAS Number

957134-48-4

Product Name

2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine

IUPAC Name

2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethanamine

Molecular Formula

C13H27N3

Molecular Weight

225.37 g/mol

InChI

InChI=1S/C13H27N3/c1-15-8-5-13(6-9-15)16-10-3-12(2-7-14)4-11-16/h12-13H,2-11,14H2,1H3

InChI Key

QWBGPJUTFIXFPE-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)N2CCC(CC2)CCN

Canonical SMILES

CN1CCC(CC1)N2CCC(CC2)CCN
  • Chemical Supplier Information

    Companies such as Sigma-Aldrich and American Elements list the compound in their catalogs, but descriptions are limited to physical properties, safety information, and potential for custom synthesis [, ].

  • Patent Literature

    A search of scientific databases like PubChem reveals that patents exist for compounds with similar structures, suggesting potential for 2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine in similar applications []. However, further investigation into the specific applications of these patents would be necessary.

2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine is an organic compound characterized by its unique structure, which consists of two piperidine rings connected by an ethyl chain. Its molecular formula is C13H27N3, and it has a molecular weight of 225.37 g/mol. The compound features a methyl group at the 4-position of one of the piperidine rings, contributing to its hydrophobic characteristics and flexibility in molecular conformation. This structural arrangement allows for various interactions with biological targets, making it a subject of interest in both chemical and biological research.

  • Oxidation: The compound can be oxidized to form N-oxides.
  • Reduction: It can be reduced to yield corresponding amine derivatives.
  • Substitution: Nucleophilic substitution reactions can occur, allowing for the introduction of different functional groups onto the piperidine rings.

Common Reagents and Conditions

Reagents commonly used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide for oxidation.
  • Reducing Agents: Lithium aluminum hydride for reduction.
  • Nucleophiles: Various nucleophiles for substitution reactions.

These reactions are typically conducted under controlled temperature and pressure conditions to ensure optimal outcomes.

The biological activity of 2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine is primarily linked to its interaction with specific enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Research indicates potential applications in areas such as cancer therapy, where compounds with similar structures have demonstrated cytotoxic effects and apoptosis induction in tumor cell models .

Synthetic Routes

The synthesis of 2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine typically involves the reaction between 1-methylpiperidine and piperidine-4-amine. This reaction is generally performed in a solvent like ethanol or methanol, often requiring a catalyst to enhance reaction efficiency.

Industrial Production Methods

In industrial settings, advanced techniques such as continuous flow synthesis are employed. This method allows for efficient and scalable production by continuously mixing reactants in a flow reactor, which improves control over reaction conditions and product yield.

2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine serves various applications across multiple fields:

  • Chemistry: Utilized as a building block in synthesizing more complex molecules.
  • Biology: Acts as a tool for studying biological processes, specifically protein and enzyme functions.
  • Industry: Used as an intermediate in producing specialty chemicals.

Research into the interaction of this compound with biological targets has revealed its potential in modulating enzyme activities and receptor functions. Such interactions are critical for understanding its therapeutic applications, particularly in drug development aimed at treating conditions like cancer or neurodegenerative diseases .

Several compounds share structural similarities with 2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine. Below is a comparison highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
1-(1-Methylpiperidin-4-yl)piperidin-4-aminesContains one piperidine ring with a methyl groupLacks the ethylene linker found in 2-[1-(...].
2-(1-Methylpiperidin-4-yl)ethanamineSimilar ethylene chain but only one piperidine ringLess complex structure compared to 2-[1-(...].
N,N-DimethylpiperidinesDimethylated piperidine derivativesDifferent substituents lead to varied properties

The presence of two interconnected piperidine rings distinguishes 2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine from these similar compounds, potentially enhancing its biological activity and chemical versatility .

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Dates

Last modified: 08-16-2023

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